molecular formula C20H19F3N6O2 B2508339 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide CAS No. 2034262-52-5

2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Cat. No. B2508339
M. Wt: 432.407
InChI Key: YHSJQRCPDLGMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19F3N6O2 and its molecular weight is 432.407. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a compound of interest in the synthesis of various derivatives with potential biological activities. For instance, derivatives of quinazolinone, similar to the core structure of this compound, have been synthesized and evaluated for their antibacterial activities against common pathogens such as Staphylococcus aureus, Escherichia coli, Proteus vulgaris, and Klebsiella pneumoniae (Singh et al., 2010). Additionally, compounds with a piperazine derivative, akin to a part of the chemical structure of interest, have shown antibacterial properties, particularly against gram-positive organisms including methicillin-resistant Staphylococcus aureus (Tucker et al., 1998).

Anticancer and Antimicrobial Potential

Derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide have been evaluated for their antimicrobial and anticancer activities. Some compounds in this series displayed significant antimicrobial activity, comparable to standard drugs such as ciprofloxacin and fluconazole. One particular derivative demonstrated promising anticancer activity, although it was less active than standard drugs like 5-fluorouracil and tomudex. Molecular docking studies further supported these findings, suggesting these compounds could serve as leads for anticancer drug development (Mehta et al., 2019).

Enantioselective Synthesis and Therapeutic Applications

The versatility of compounds containing the piperidine moiety, which is part of the structure , has been demonstrated in the enantioselective synthesis of piperidine-containing natural products. These compounds are crucial in the development of bioactive compounds with various therapeutic applications, including analgesic, anti-inflammatory, and neuroprotective effects (Escolano et al., 2006).

Antiproliferative Activity and VEGFR-2 Inhibition

A series of derivatives containing a piperazinyl quinolone structure, similar to the compound , have been synthesized and evaluated for their anticancer activity. These compounds, particularly the dihalogenated derivatives, exhibited significant cytotoxic activity and showed inhibitory effects on VEGFR-2, suggesting potential as antiproliferative agents in cancer treatment (Hassan et al., 2021).

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O2/c21-20(22,23)16-9-17(25-11-24-16)28-7-5-13(6-8-28)27-18(30)10-29-12-26-15-4-2-1-3-14(15)19(29)31/h1-4,9,11-13H,5-8,10H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSJQRCPDLGMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

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